1-[bis(aziridin-1-yl)phosphoryl]azepane
Description
Properties
CAS No. |
18144-64-4 |
|---|---|
Molecular Formula |
C10H20N3OP |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-[bis(aziridin-1-yl)phosphoryl]azepane |
InChI |
InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
InChI Key |
ZCBLIQKVTTZLAH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Canonical SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Other CAS No. |
18144-64-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydroazepinylbis(aziridinyl)phosphine oxide typically involves the reaction of aziridine with hexahydroazepine in the presence of a phosphine oxide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for hexahydroazepinylbis(aziridinyl)phosphine oxide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[bis(aziridin-1-yl)phosphoryl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of hexahydroazepinylbis(aziridinyl)phosphine oxide, which can have different functional groups attached to the aziridine rings.
Scientific Research Applications
1-[bis(aziridin-1-yl)phosphoryl]azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing to explore its use as a chemotherapeutic agent, particularly in targeting cancer cells.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hexahydroazepinylbis(aziridinyl)phosphine oxide involves the interaction of its aziridine rings with biological molecules. The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Structural Comparison with Aziridine-Containing Analogues
The compound’s structural uniqueness lies in its combination of aziridine, phosphoryl, and azepane groups. Key analogues include:
Key Observations :
- Aziridine vs. Dialkylamino Substituents: Bis(aziridin-1-yl)phosphoryl derivatives exhibit higher reactivity than bis(dialkylamino) analogues (e.g., bis(dimethylamino)phosphoryl chloride) due to aziridine’s ring strain .
- Phosphoryl vs. Phosphonate Groups : Phosphoryl derivatives (P=O) are more electrophilic than phosphonates (P–O–R), influencing their interaction with biological targets .
- Azepane vs. Smaller Heterocycles : The azepane ring may reduce steric hindrance and improve membrane permeability compared to smaller amines like aziridine or piperidine.
Comparative Analysis of Reactivity and Stability
- Reactivity: Aziridine rings undergo rapid ring-opening reactions in the presence of nucleophiles (e.g., DNA bases), enabling alkylation. This reactivity surpasses that of dialkylamino substituents in bis(dimethylamino)phosphoryl chloride . The phosphoryl group stabilizes the compound under physiological conditions but facilitates hydrolysis in acidic environments, a trait shared with O²-phosphorylated diazenium diolates .
- Stability :
Q & A
Q. How can the compound’s tendency for aziridine ring-opening be mitigated during storage and handling?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at −20°C.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent radical-mediated degradation.
- Container material : Use amber glass vials to avoid light-induced reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
